![molecular formula C17H13FN2O2 B2873147 4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde CAS No. 1311684-66-8](/img/structure/B2873147.png)
4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring is attached to a 3-fluorophenyl group and a methoxybenzaldehyde group.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . Another synthesis involved the reaction of 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The pyrazole ring is attached to a 3-fluorophenyl group and a methoxybenzaldehyde group.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrazole derivatives, including the one , have been recognized for their antimicrobial properties. They can be synthesized in various ways and have shown effectiveness against a range of microbial strains. The presence of the fluorine atom can enhance these properties due to its electronegativity and small size, which allows for better penetration into bacterial cell walls .
Anti-Inflammatory Properties
These compounds also exhibit significant anti-inflammatory activity. This is particularly useful in the development of new medications for chronic inflammatory diseases. The structural configuration of the pyrazole ring and its substituents, like the 3-fluorophenyl group, play a crucial role in its binding affinity to inflammatory enzymes, potentially inhibiting their action .
Anticancer Potential
The fluorinated pyrazole derivatives have shown promise as anti-cancer agents. Their ability to interact with various cancer cell lines, including breast cancer cells, has been documented. Molecular docking studies suggest that these compounds can bind to cancer-related receptors with high affinity, indicating potential use in targeted cancer therapies .
Analgesic Effects
Research has indicated that pyrazole derivatives can act as analgesics. Their interaction with pain receptors can lead to the development of new pain management drugs, which could be particularly beneficial for patients who suffer from conditions that cause chronic pain .
Antioxidant Properties
The antioxidant capacity of these compounds is another area of interest. Antioxidants are crucial in protecting the body from oxidative stress, which can lead to various diseases. The structural elements of the pyrazole ring contribute to its ability to neutralize free radicals .
Antituberculosis Activity
Tuberculosis remains a significant global health challenge, and new treatments are constantly being sought. Pyrazole derivatives have been studied for their antituberculosis activity, offering a potential pathway for the development of novel therapeutic agents against this disease .
Antiviral Applications
The search for new antiviral drugs is ongoing, especially in the wake of recent global pandemics. Pyrazole derivatives have been explored for their antiviral properties, which could lead to the creation of new medications to combat viral infections .
Hepatic Cancer Treatment
Some pyrazole derivatives have been patented as agents against hepatic cancer (HePG-2). The introduction of fluorine into the compound can increase its efficacy and stability, making it a candidate for the development of new hepatic cancer treatments .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is suggested that similar compounds may inhibit ache activity . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . Oxidative stress can negatively affect different cellular components and is linked to disease development .
Result of Action
Similar compounds have been associated with neurotoxic potentials, affecting ache activity and malondialdehyde (mda) levels in the brain .
Propiedades
IUPAC Name |
4-[[1-(3-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-2-1-3-16(10-14)20-9-8-15(19-20)12-22-17-6-4-13(11-21)5-7-17/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNKLPSDPOYCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=N2)COC3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


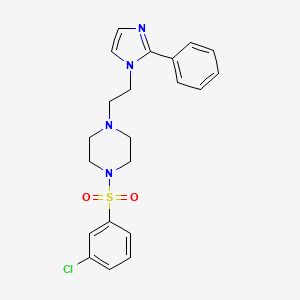

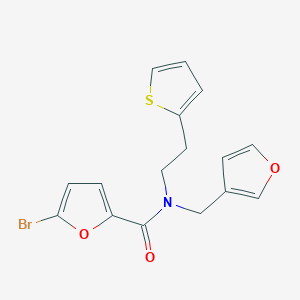
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2873071.png)
![Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2873072.png)

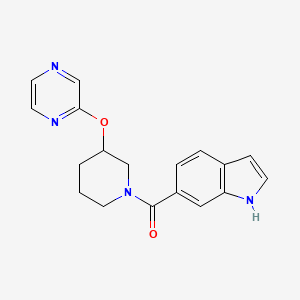
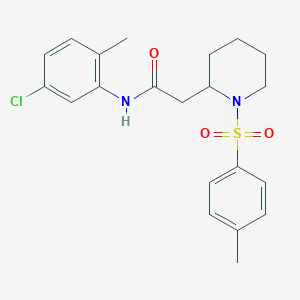
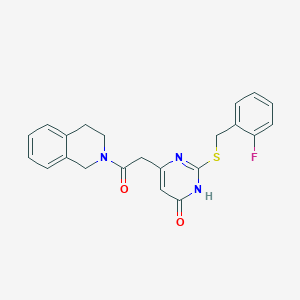
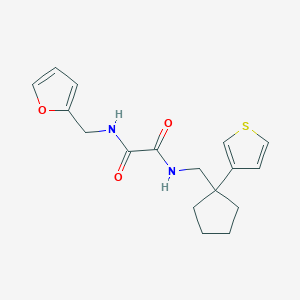
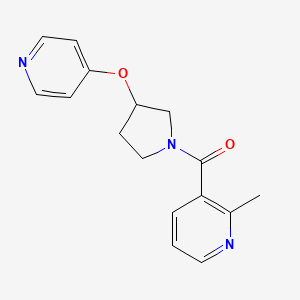
![(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2873086.png)
![N-[1-[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2873087.png)